Superior Cellular Potency Against MLL-r Leukemia Lines Compared to First-Generation Covalent Probe M-525
M-808 demonstrates superior antiproliferative activity in MLL-rearranged (MLL-r) leukemia cell lines when directly compared to M-525, a first-in-class covalent menin inhibitor [1]. In 7-day cell growth inhibition assays, M-808 achieves an IC₅₀ of 1 nM in MV4;11 cells, representing a 4-fold improvement over M-525 (IC₅₀ = 4 nM). Similarly, in MOLM-13 cells, M-808 is 4.75-fold more potent (IC₅₀ = 4 nM vs. 19 nM for M-525) [1]. This quantitative potency advantage is critical for achieving effective target engagement at lower concentrations.
| Evidence Dimension | Cell growth inhibition (7-day assay) |
|---|---|
| Target Compound Data | MV4;11 IC₅₀ = 1 nM; MOLM-13 IC₅₀ = 4 nM |
| Comparator Or Baseline | M-525: MV4;11 IC₅₀ = 4 nM; MOLM-13 IC₅₀ = 19 nM |
| Quantified Difference | 4-fold (MV4;11); 4.75-fold (MOLM-13) |
| Conditions | WST-8 assay; 7-day treatment; MV4;11 (MLL-AF4) and MOLM-13 (MLL-AF9) cell lines |
Why This Matters
Higher cellular potency directly translates to lower effective concentrations in vitro, reducing the risk of off-target effects and improving signal-to-noise ratios in downstream functional assays.
- [1] Xu S, Aguilar A, Huang L, et al. Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity. J Med Chem. 2020;63(9):4997-5010. Table 1. View Source
